Guanidine, 1-tert-butyl-2-(2-phenyl-4-quinolyl)-3-(2-thiazolyl)-
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Overview
Description
1-(tert-butyl)-2-(2-phenylquinolin-4-yl)-3-(thiazol-2-yl)guanidine is a complex organic compound that features a quinoline, thiazole, and guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyl)-2-(2-phenylquinolin-4-yl)-3-(thiazol-2-yl)guanidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Thiazole Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Guanidine Introduction:
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(tert-butyl)-2-(2-phenylquinolin-4-yl)-3-(thiazol-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may lead to partially or fully reduced quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving quinoline and thiazole derivatives.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-2-(2-phenylquinolin-4-yl)-3-(thiazol-2-yl)guanidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline and thiazole moieties can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(tert-butyl)-2-(quinolin-4-yl)-3-(thiazol-2-yl)guanidine: Lacks the phenyl group, potentially altering its chemical and biological properties.
1-(tert-butyl)-2-(2-phenylquinolin-4-yl)-3-(imidazol-2-yl)guanidine: Contains an imidazole ring instead of a thiazole ring, which may affect its reactivity and applications.
Uniqueness
1-(tert-butyl)-2-(2-phenylquinolin-4-yl)-3-(thiazol-2-yl)guanidine is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the tert-butyl group can influence the compound’s solubility and stability, while the phenylquinoline and thiazole moieties provide sites for further functionalization and interaction with biological targets.
Properties
CAS No. |
71079-97-5 |
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Molecular Formula |
C23H23N5S |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-tert-butyl-1-(2-phenylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C23H23N5S/c1-23(2,3)28-21(27-22-24-13-14-29-22)26-20-15-19(16-9-5-4-6-10-16)25-18-12-8-7-11-17(18)20/h4-15H,1-3H3,(H2,24,25,26,27,28) |
InChI Key |
PECUFLIOROEGDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C(NC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)NC4=NC=CS4 |
Origin of Product |
United States |
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